2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole
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Overview
Description
2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole is a complex organic compound that features a pyrrole core substituted with two oxazoline groups
Preparation Methods
The synthesis of 2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrrole with oxazoline derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxazoline rings. Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole involves its interaction with specific molecular targets. The oxazoline rings can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds include other pyrrole derivatives and oxazoline-containing molecules. Compared to these compounds, 2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds include:
- 2,5-Bis(methylallyl thioester)-thiadiazole
- 2,5-Bis(N-methyl-aminomethyl)furan
Properties
Molecular Formula |
C24H23N3O2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(4S)-4-phenyl-2-[[5-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-1H-pyrrol-2-yl]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H23N3O2/c1-3-7-17(8-4-1)21-15-28-23(26-21)13-19-11-12-20(25-19)14-24-27-22(16-29-24)18-9-5-2-6-10-18/h1-12,21-22,25H,13-16H2/t21-,22-/m1/s1 |
InChI Key |
AKSRLZQJPXIHAH-FGZHOGPDSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)CC2=CC=C(N2)CC3=N[C@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C(N=C(O1)CC2=CC=C(N2)CC3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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